molecular formula C10H8N2O3 B2589139 1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 68414-86-8

1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B2589139
CAS RN: 68414-86-8
M. Wt: 204.185
InChI Key: HJXDJONTGXWGBH-UHFFFAOYSA-N
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Description

4-Nitrophenol (also called p-nitrophenol or 4-hydroxynitrobenzene) is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is a slightly yellow, crystalline material, moderately toxic .


Synthesis Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .


Chemical Reactions Analysis

The catalytic reduction of 4-NP in the presence of various reducing agents, such as NaBH4, hydrazine (N2H4), etc., is widely used to examine the activity of catalytic nanostructures in an aqueous environment .


Physical And Chemical Properties Analysis

4-Nitrophenol is a slightly yellow, crystalline material . It shows two polymorphs in the crystalline state . High solubility and electron withdrawing ability of nitro groups make a barrier to separate aromatic nitro compounds from water by conventional techniques .

Scientific Research Applications

Medicinal Chemistry

1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one derivatives have been studied as intermediates in the synthesis of various bioactive compounds:

Coordination Chemistry

Imines derived from 4-formyl-1,2,3-triazoles serve as interesting ligands in coordination chemistry . Their unique properties make them valuable in designing new metal complexes.

Synthetic Intermediates

FNPT itself is a versatile synthetic intermediate:

Recycling of 4-Nitrophenyl Azide

A useful protocol involves the in situ diazotization of 4-nitroaniline, enabling the complete hydrolysis of rearranged 4-iminomethyl-1,2,3-triazoles and allowing for the recycling of 4-nitrophenyl azide .

Safety and Hazards

4-Nitrophenol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-nitrophenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-10-2-1-7-11(10)8-3-5-9(6-4-8)12(14)15/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXDJONTGXWGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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